(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
This compound is a derivative of benzo[d]thiazol-2(3H)-one . It contains an allyl group, a methoxy group, and a carboxamide group attached to the benzo[d]thiazol-2(3H)-one core. The presence of these functional groups could potentially give this compound interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2(3H)-one core with an allyl group, a methoxy group, and a carboxamide group attached to it. The exact structure would need to be confirmed by techniques such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Synthesis and Biological Activities
One area of interest in related compounds involves the synthesis of novel chemical entities derived from similar structural frameworks and their biological activities. For instance, research by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds were synthesized through a series of reactions starting from benzodifuran derivatives, showcasing the potential for similar chemical scaffolds to serve as bases for developing therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Another research direction involves evaluating the antimicrobial and antifungal activities of synthesized compounds. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities. This study indicates the potential of specific structural motifs to contribute to antimicrobial properties, which could be relevant for compounds with similar chemical structures (Alhameed et al., 2019).
Synthesis Techniques and Chemical Transformations
Research on synthesis techniques and the exploration of chemical transformations offers valuable insights into the preparation and modification of complex chemical entities. Straniero et al. (2023) reported on the synthesis of unexpected bicyclic side products during the investigation of antibacterial drugs, highlighting the intricacies of chemical reactions and the potential for discovering novel compounds through synthetic exploration (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-11-22-18-15(24-2)9-6-10-17(18)27-20(22)21-19(23)16-12-25-13-7-4-5-8-14(13)26-16/h3-10,16H,1,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUXFVHFOCGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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